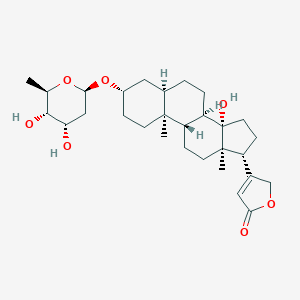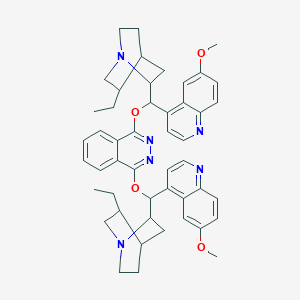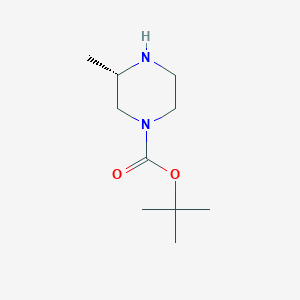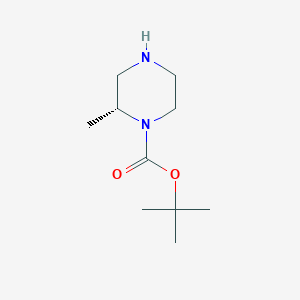
Digitoxigenin monodigitoxoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digitoxigenin monodigitoxoside is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is a natural compound found in plants such as Digitalis purpurea and has been synthesized for research purposes.
Aplicaciones Científicas De Investigación
Kinetics and Metabolism
Digitoxigenin monodigitoxoside has been studied for its kinetics and metabolism. In subjects with renal insufficiency, it was found that digitoxigenin monodigitoxoside has kinetic properties that may offer clinical advantages (Graves et al., 1984).
The bis- and monodigitoxosides of digitoxigenin were studied in normal subjects. It was noted that the monodigitoxoside has a short half-life, indicating it might be unsuitable for clinical use, but the bisdigitoxoside could have therapeutic advantages (Graves et al., 1984).
In vitro studies on rat liver microsomes showed that the glucuronidation of digitoxigenin monodigitoxoside was significantly higher compared to digoxigenin monodigitoxoside, suggesting a role in digitalis toxicity protection (Castle, 1980).
The purification of digitoxigenin-monodigitoxoside UDP-glucuronosyltransferase from rat liver microsomes highlighted its specificity for the glucuronidation of digitoxigenin-monodigitoxoside, distinct from other compounds (von Meyerinck et al., 1985).
The substrate specificity of the digitoxigenin monodigitoxoside conjugating UDP-glucuronyltransferase in rat liver was investigated, confirming its specific conjugation activity (Schmoldt & Promies, 1982).
Synthesis and Chemical Applications
- A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin was developed, demonstrating a novel route for the preparation of these compounds (Zhou & O'Doherty, 2006).
Cardiac Applications
- The cardioactivity of digitoxin metabolites, including the bis- and monodigitoxoside of digitoxigenin, was studied, indicating their significant inotropic effect in isolated atria (Mann & Peters, 1971).
Cancer Research
- Digitoxigenin monodigitoxoside demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in human lung cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Schneider et al., 2016).
Pharmacokinetics
- A study on the bioavailability of the bis- and monodigitoxosides of digitoxigenin in humans showed significant differences in metabolism and systemic circulation entry between the two compounds (Fenster et al., 2004).
Propiedades
Número CAS |
18404-43-8 |
|---|---|
Nombre del producto |
Digitoxigenin monodigitoxoside |
Fórmula molecular |
C₂₉H₄₄O₇ |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1 |
Clave InChI |
NQOMDNMTNVQXRR-WQLPVBBFSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |
melting_point |
190-192°C |
Otros números CAS |
57361-72-5 |
Descripción física |
Solid |
Sinónimos |
3β-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide; Evatromonoside; (3β,5β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide; 2,6-Dideoxy-β-D-ribo-hexopyranoside-digitoxigenin-3; 2,6-Dideoxy-β-D-ri |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)